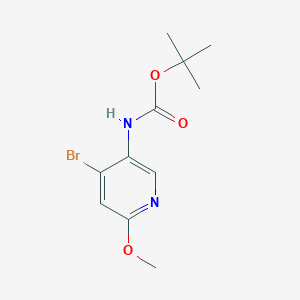

tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate

Description

Properties

Molecular Formula |

C11H15BrN2O3 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-6-methoxypyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) |

InChI Key |

VYPMGXNGDBCSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-bromo-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the carbamate group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce aldehydes or acids.

- Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules .

- Employed in the development of novel catalysts and ligands.

Biology and Medicine:

- Investigated for potential use in drug discovery and development due to its unique structural features .

- Studied for its interactions with biological macromolecules.

Industry:

- Utilized in the production of specialty chemicals and materials .

- Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The presence of the bromine and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate

- CAS Number : 2222856-83-7

- Molecular Formula : C₁₁H₁₅BrN₂O₃

- Molar Mass : 303.15 g/mol

- Key Features : A pyridine derivative with a bromine atom at the 4-position, a methoxy group at the 6-position, and a tert-butyl carbamate group at the 3-position. The tert-butyl group enhances stability and influences solubility, while the bromine and methoxy substituents dictate reactivity and biological interactions .

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s susceptibility to oxidative addition .

Structural Analogues: Substituent Position and Halogen Effects

Key Differentiators :

- Halogen Position : Bromine at the 4-position vs. other positions.

- Methoxy Group : Presence at the 6-position vs. other substituents.

- Carbamate Group : tert-Butyl protection vs. other protecting groups.

Table 1: Structural and Reactivity Comparisons

Insights :

- Halogen Position : Bromine at the 4-position (as in the target compound) enhances reactivity in cross-coupling reactions compared to 5- or 6-bromo isomers .

- Halogen Type : Bromine’s higher polarizability vs. chlorine (e.g., in tert-Butyl (4-chloropyridin-3-yl)carbamate) improves oxidative addition efficiency in palladium catalysis .

- Methoxy Group : The 6-methoxy substituent in the target compound may stabilize the pyridine ring via electron donation, contrasting with 3-methoxy derivatives that alter electronic density at reaction sites .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Insights :

- The tert-butyl group in the target compound reduces aqueous solubility but improves metabolic stability compared to analogs with polar substituents (e.g., formyl groups) .

- Bromine’s electronegativity and size contribute to stronger hydrophobic interactions in biological systems vs. fluorine or chlorine .

Biological Activity

tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate (CAS No. 2222856-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C11H15BrN2O3

- Molecular Weight: 303.15 g/mol

- Purity: Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity, which can lead to significant biological effects. Specific pathways are still under investigation, but preliminary studies suggest involvement in:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, suggesting a mechanism that may disrupt bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

Antimicrobial and Anti-inflammatory Activity

A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. It was also noted for its ability to reduce TNF-α levels in vitro, indicating anti-inflammatory potential.

| Activity Type | MIC (µg/mL) | Effect on Cytokines |

|---|---|---|

| Antimicrobial | 10 - 50 | Reduces TNF-α |

| Anti-inflammatory | N/A | Significant reduction |

Neuroprotective Effects

In a model of neurotoxicity induced by amyloid-beta (Aβ) peptides, this compound demonstrated a protective effect on astrocytes. The compound increased cell viability significantly when co-administered with Aβ peptides compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ alone | 43.78 ± 7.17 |

| Aβ + Compound | 62.98 ± 4.92 |

This suggests that the compound may act as a protective agent against neurodegenerative processes by modulating cellular responses to toxic stimuli.

Case Studies

- Case Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations below those typically required for standard antibiotics.

- Neuroprotection in Animal Models : In vivo studies using murine models of Alzheimer's disease showed that administration of the compound led to reduced levels of Aβ plaques and improved cognitive function as measured by behavioral tests.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Potential areas for future investigation include:

- Detailed pharmacokinetic studies to assess bioavailability and metabolism.

- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- Clinical trials to evaluate therapeutic potential in humans for conditions such as bacterial infections and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.